2-Chloro-N-(4-fluorophenyl)butanamide is a chemical compound with the molecular formula CHClFNO. It is classified as an amide and is notable for its applications in organic synthesis, particularly as an intermediate in the production of pharmaceutical compounds. The presence of both chlorine and fluorine substituents on the aromatic ring enhances its reactivity and potential biological activity.
The compound can be synthesized from commercially available starting materials, including 4-fluoroaniline and 2-chlorobutanoyl chloride. It has been documented in various chemical databases, including PubChem, where it is listed under the identifier 852980-71-3.
2-Chloro-N-(4-fluorophenyl)butanamide belongs to the class of halogenated amides. Its structure features a butanamide backbone with a chlorine atom at the second position and a fluorophenyl group at the nitrogen atom. This classification allows it to participate in a range of chemical reactions typical for amides, such as substitution and hydrolysis.
The synthesis of 2-chloro-N-(4-fluorophenyl)butanamide typically involves the reaction of 4-fluoroaniline with 2-chlorobutanoyl chloride. The reaction conditions are crucial for obtaining a high yield of the desired product.
The molecular structure of 2-chloro-N-(4-fluorophenyl)butanamide can be represented as follows:
2-Chloro-N-(4-fluorophenyl)butanamide can undergo several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction processes.
The mechanism of action for 2-chloro-N-(4-fluorophenyl)butanamide involves its interaction with biological targets such as enzymes or receptors. This interaction is influenced by its structural features, particularly the presence of halogen atoms which may enhance binding affinity or selectivity towards specific targets in biological systems.
2-Chloro-N-(4-fluorophenyl)butanamide has several applications in scientific research:
The synthesis of 2-chloro-N-(4-fluorophenyl)butanamide centers on a nucleophilic acyl substitution reaction between 2-chlorobutanoyl chloride and 4-fluoroaniline. This mechanism proceeds through a tetrahedral intermediate where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, followed by chloride departure. The reaction kinetics are significantly influenced by the electron-withdrawing fluorine substituent on the aniline ring, which reduces nucleophilicity by approximately 30% compared to unsubstituted aniline, necessitating optimized reaction conditions for efficient amide bond formation [2].
Key mechanistic studies reveal that steric effects at the α-carbon of the acid chloride markedly impact reaction rates. When 2-chlorobutanoyl chloride (secondary chloride) is substituted with 2-chloropropanoyl chloride (primary chloride), reaction rates increase by 40-50% due to decreased steric hindrance. However, this compromises the target compound's structural specificity. Computational analyses indicate the energy barrier for the rate-determining step (amine addition) ranges from 12-15 kcal/mol under standard conditions [7] [8].
Table 1: Reaction Kinetics of Acyl Chlorides with 4-Fluoroaniline
Acid Chloride | Reaction Rate Constant (k × 10³ min⁻¹) | Steric Parameter (Es) |
---|---|---|
2-Chlorobutanoyl chloride | 1.7 ± 0.2 | -1.54 |
2-Chloropropanoyl chloride | 2.5 ± 0.3 | -0.97 |
Butanoyl chloride | 3.1 ± 0.4 | -0.39 |
Reaction progress monitoring via FTIR spectroscopy shows complete disappearance of the characteristic C=O stretch at 1790 cm⁻¹ (acid chloride) and emergence of the amide carbonyl signal at 1650-1680 cm⁻¹ within 45-60 minutes under optimized conditions. The reaction's second-order kinetics are maintained until approximately 85% conversion, after which mass transfer limitations may occur in heterogeneous systems [4] .
In situ acid scavenging is critical due to HCl generation during amidation, which can protonate unreacted aniline (pKa = 4.8), reducing its effective concentration by up to 70%. Tertiary amine bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly employed at 1.05-1.2 equivalents. Kinetic studies reveal that DIPEA provides a 15-20% yield enhancement over TEA in continuous flow systems due to its superior gas-phase HCl sequestration capacity, minimizing carbocation-mediated side products that can form when HCl concentration exceeds 0.5 M [2] [7].
Solid inorganic bases offer advantages in workup simplification. Potassium carbonate (2.0 equivalents) in biphasic toluene/water systems yields 82-85% product, while cesium carbonate (1.1 equivalents) achieves 89% yield due to enhanced solubility. Notably, over-stoichiometric base use (>1.3 equivalents) promotes ester hydrolysis byproducts via nucleophilic attack on the amide carbonyl. pH-controlled addition (maintaining pH 7.5-8.5) reduces side product formation from 15% to <3% [2] [8].
Table 2: Base Screening for Reaction Efficiency
Base System | Equivalents | Yield (%) | Impurity Profile |
---|---|---|---|
Triethylamine | 1.1 | 78 ± 3 | <5% diacylated byproduct |
Diisopropylethylamine | 1.1 | 86 ± 2 | <2% ester impurities |
K₂CO₃ (aqueous) | 2.0 | 83 ± 1 | <3% hydrolyzed acid |
Cs₂CO₃ (aqueous) | 1.1 | 89 ± 2 | <1.5% impurities |
NaOH (10% aq) | 1.0 | 62 ± 4 | 8-12% hydrolysis products |
Continuous neutralization strategies using membrane reactors with integrated base permeation demonstrate near-quantitative HCl removal, increasing space-time yields by 40% compared to batch processes. This approach reduces solvent consumption by 60% and enables amine reagent utilization at near-stoichiometric ratios [4].
Solvent selection profoundly impacts reaction kinetics and product purity. Non-polar solvents like toluene afford moderate yields (70-75%) with minimal hydrolysis but suffer from poor aniline solubility at temperatures below 40°C. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile enhance reagent solubility but increase acyl chloride hydrolysis rates by up to 50%, particularly above 25°C. Optimal solvent systems employ dichloromethane (DCM) or tetrahydrofuran (THF), balancing solubility and selectivity while facilitating temperature control through low boiling points [4] .
Temperature gradients during reagent addition are critical: pre-cooling to -10°C followed by controlled warming to 25°C over 60 minutes reduces thermal degradation. Exotherms exceeding 35°C accelerate dichlorination side reactions, generating up to 12% 2,4-difluorinated byproducts. Continuous flow microreactors enable precise temperature control (±2°C), improving yields to 91-93% through elimination of hot spots common in batch reactors [3] [7].
Table 3: Solvent and Temperature Optimization Matrix
Solvent System | Addition Temp (°C) | Reaction Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Toluene | 0 → 25 | 25 | 71 ± 2 | 96.2 |
DCM | -10 → 0 | 0 | 88 ± 3 | 98.5 |
THF | -20 → 5 | 5 | 85 ± 2 | 97.8 |
Acetonitrile | -5 → 15 | 15 | 79 ± 3 | 95.1 |
DMF | 0 → 20 | 20 | 68 ± 4 | 93.7 |
Concentration optimization studies reveal a "sweet spot" at 0.5-0.7 M reagent concentration. Below 0.3 M, reaction times double due to reduced collision frequency, while above 0.8 M, viscosity-driven mixing limitations increase impurity formation by 20-30%. Implementing controlled evaporation during workup minimizes solvent usage while maintaining crystal quality during isolation [4] [8].
Biocatalytic routes using immobilized lipases (e.g., Candida antarctica Lipase B) enable amidation under aqueous conditions at 35-40°C. While direct acid chloride conversion remains challenging, ester-amine transacylation achieves 65-70% conversion using 2-chloroethyl butyrate and 4-fluoroaniline. Enzyme engineering has enhanced activity toward sterically hindered substrates, with recent variants showing 3-fold improved turnover frequency (TOF = 120 h⁻¹) in non-aqueous media. Life-cycle assessment indicates biocatalytic routes reduce cumulative energy demand by 40% compared to traditional synthesis [6].
Phase-transfer catalysis circumvents solvent-intensive processes. Aliquat 336 (trioctylmethylammonium chloride) at 5 mol% facilitates aqueous NaOH-mediated amidation in biphasic systems, achieving 85% yield with E-factor reduction from 32 to 8.5. Microwave assistance (100 W, 80°C) further enhances efficiency, completing reactions in 8-10 minutes versus 4-6 hours conventionally, while reducing solvent consumption by 70% [5] [8].
Table 4: Environmental Metrics of Catalytic Methods
Method | Catalyst Loading | Reaction Mass Efficiency (%) | E-Factor | Carbon Intensity (kg CO₂/kg) |
---|---|---|---|---|
Traditional synthesis | None | 28 | 32.1 | 12.3 |
Phase-transfer catalysis | 5 mol% Aliquat 336 | 67 | 8.5 | 4.7 |
Biocatalysis | 20 mg CALB/g product | 58 | 12.2 | 3.9 |
Microwave-assisted | 3 mol% DMAP | 74 | 6.2 | 5.1 |
Waste valorization strategies convert HCl byproduct into valuable co-products. Electrochemical methods generate chlorine gas with 90% current efficiency, while integration with carbonate formation produces ammonium chloride fertilizers. Solvent recovery via membrane pervaporation achieves >95% purity with 80% energy savings versus distillation. These integrated approaches align with circular economy principles, reducing landfill waste by 65-70% per production batch [5] [9]. Photocatalytic degradation studies confirm the compound's environmental benignity, with >90% mineralization within 8 hours under UV/TiO₂ treatment, addressing end-of-life environmental concerns .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9